

Application Notes and Protocols for NSC 109555, a Selective Chk2 Inhibitor

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Compound of Interest

Compound Name: NSC 109555

Cat. No.: B15582726

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Introduction

NSC 109555 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase involved in the DNA damage response pathway.[1][2][3] Activation of Chk2 by DNA damage, primarily through ATM (Ataxia-Telangiectasia Mutated), triggers a signaling cascade that can lead to cell cycle arrest, DNA repair, or apoptosis.[1][4] This central role in maintaining genomic integrity makes Chk2 an attractive target for cancer therapy. Inhibition of Chk2 can sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation, by abrogating cell cycle checkpoints and promoting mitotic catastrophe.[5][6] These application notes provide detailed protocols for solubilizing and utilizing **NSC 109555** in common biological assays to investigate its effects on Chk2 activity, cell viability, and apoptosis.

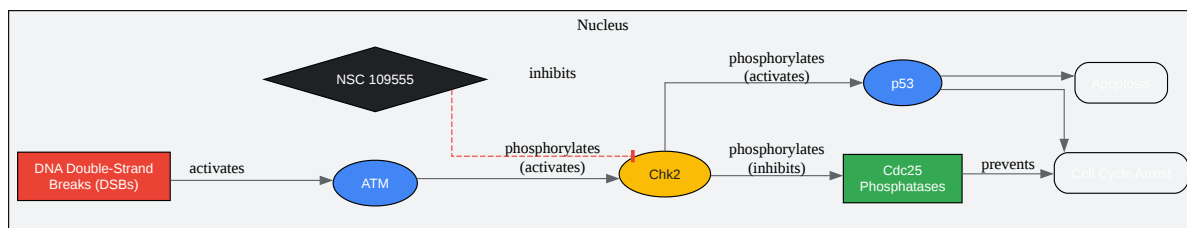
Data Presentation

Solubility and Inhibitory Activity of NSC 109555

Parameter	Value	Solvent/Conditions	Source
Solubility	Up to 10 mM	DMSO	[7]
Chk2 IC ₅₀	200 nM	Cell-free kinase assay	[1]
Chk2 IC ₅₀	240 nM	In vitro (Histone H1 phosphorylation)	[1][8]
Chk1 IC ₅₀	> 10 μ M	Cell-free kinase assay	[7][9]
Brk IC ₅₀	210 nM	Kinase panel	[1]
c-Met IC ₅₀	6,000 nM	Kinase panel	[1]
IGFR IC ₅₀	7,400 nM	Kinase panel	[1]
LCK IC ₅₀	7,100 nM	Kinase panel	[1]

Signaling Pathway

The diagram below illustrates the central role of Chk2 in the DNA damage response pathway. DNA double-strand breaks (DSBs) activate ATM, which in turn phosphorylates and activates Chk2. Activated Chk2 then phosphorylates downstream targets, including Cdc25 phosphatases and the p53 tumor suppressor, to induce cell cycle arrest or apoptosis.



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Chk2 Signaling Pathway Diagram

Experimental Protocols

Preparation of NSC 109555 Stock and Working Solutions

Objective: To prepare a high-concentration stock solution of **NSC 109555** in DMSO and dilute it to working concentrations for biological assays.

Materials:

- **NSC 109555** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile, nuclease-free microcentrifuge tubes
- Sterile cell culture medium or assay buffer

Protocol:

- **Stock Solution Preparation (10 mM):** a. Allow the **NSC 109555** powder vial to equilibrate to room temperature before opening. b. Aseptically add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM. c. Vortex briefly and/or gently warm the vial to ensure complete dissolution. Visually inspect the solution to ensure no particulates are present. d. Aliquot the 10 mM stock solution into sterile microcentrifuge tubes for single-use to avoid repeated freeze-thaw cycles. e. Store the stock solution aliquots at -20°C for long-term storage.
- **Working Solution Preparation:** a. Thaw an aliquot of the 10 mM **NSC 109555** stock solution at room temperature. b. Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium or the appropriate assay buffer to achieve the desired final concentrations for your experiment. c. Important: The final concentration of DMSO in the assay should be kept low (typically $\leq 0.5\%$) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.

In Vitro Chk2 Kinase Inhibition Assay

Objective: To determine the inhibitory effect of **NSC 109555** on Chk2 kinase activity in a cell-free system. This protocol is adapted from a commercially available Chk2 kinase assay kit.

Materials:

- Recombinant human Chk2 enzyme
- Chk2 peptide substrate (e.g., CHKtide)
- ATP
- Kinase assay buffer
- **NSC 109555** working solutions
- ADP-Glo™ Kinase Assay kit (or similar detection reagent)
- White, opaque 96-well plates
- Plate reader capable of luminescence detection

Protocol:

- Reagent Preparation: a. Prepare a 1x Kinase Assay Buffer by diluting a 5x stock. b. Prepare the Master Mix containing 1x Kinase Assay Buffer, ATP, and the Chk2 peptide substrate at the recommended concentrations.
- Assay Procedure: a. Add the Master Mix to all wells of a 96-well plate. b. Add the desired concentrations of **NSC 109555** working solutions to the "Test Inhibitor" wells. c. Add vehicle control (e.g., DMSO in assay buffer) to the "Positive Control" and "Negative Control" (no enzyme) wells. d. Add 1x Kinase Assay Buffer to the "Negative Control" wells. e. Initiate the kinase reaction by adding diluted recombinant Chk2 enzyme to the "Positive Control" and "Test Inhibitor" wells. f. Incubate the plate at 30°C for 45 minutes.
- Signal Detection: a. Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay kit. This typically involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent. b. Measure the luminescence using a plate reader.

- Data Analysis: a. Subtract the background luminescence (Negative Control) from all other readings. b. Calculate the percent inhibition of Chk2 activity for each concentration of **NSC 109555** relative to the Positive Control (vehicle-treated). c. Plot the percent inhibition versus the log of the **NSC 109555** concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell Viability (MTT) Assay

Objective: To assess the effect of **NSC 109555**, alone or in combination with a DNA-damaging agent, on the viability and proliferation of cancer cells.

Materials:

- Cancer cell line of interest (e.g., pancreatic, breast cancer)
- Complete cell culture medium
- 96-well clear-bottom cell culture plates
- **NSC 109555** working solutions
- DNA-damaging agent (e.g., Gemcitabine, Doxorubicin)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader capable of measuring absorbance at 570 nm

Protocol:

- Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

- **Compound Treatment:** a. Prepare serial dilutions of **NSC 109555** and/or the DNA-damaging agent in complete medium. b. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only controls. c. Incubate the plate for the desired treatment period (e.g., 48-72 hours).
- **MTT Assay:** a. After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. c. Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. d. Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** a. Subtract the average absorbance of blank wells (medium and MTT only) from all readings. b. Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells. c. Plot the percentage of cell viability against the log of the drug concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by **NSC 109555**, particularly in combination with a DNA-damaging agent, using flow cytometry.

Materials:

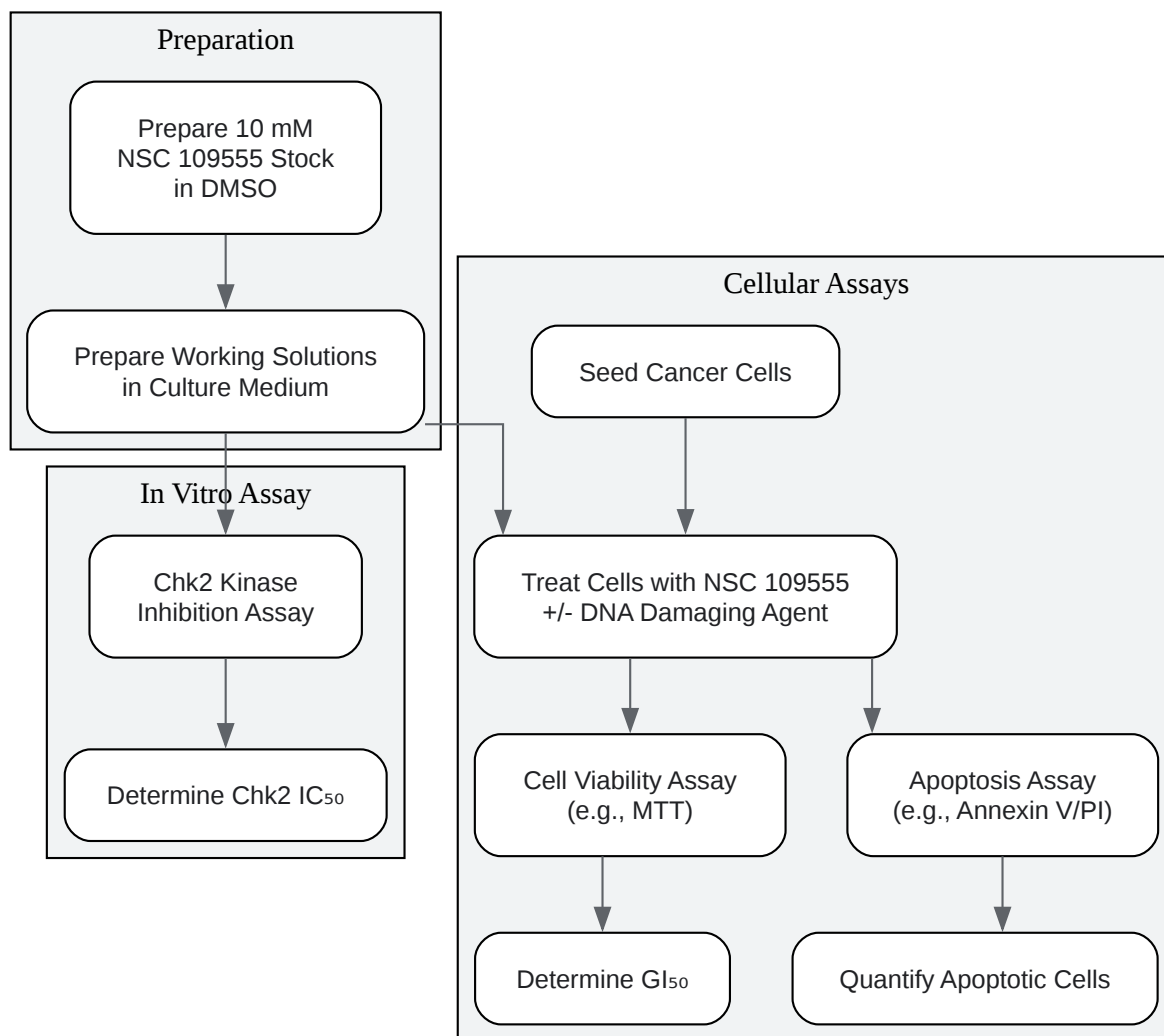
- Cancer cell line of interest
- 6-well cell culture plates
- **NSC 109555** working solutions
- DNA-damaging agent (e.g., Gemcitabine)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Phosphate-Buffered Saline (PBS)
- Flow cytometer

Protocol:

- **Cell Seeding and Treatment:** a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat the cells with **NSC 109555**, the DNA-damaging agent, or a combination of both for the desired time period (e.g., 24-48 hours). Include a vehicle-treated control.
- **Cell Harvesting and Staining:** a. Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant. b. Wash the cells twice with cold PBS by centrifugation. c. Resuspend the cell pellet in 1x Binding Buffer at a concentration of approximately 1×10^6 cells/mL. d. Transfer 100 μ L of the cell suspension to a flow cytometry tube. e. Add 5 μ L of Annexin V-FITC and 5 μ L of PI. f. Gently vortex and incubate for 15 minutes at room temperature in the dark. g. Add 400 μ L of 1x Binding Buffer to each tube.
- **Flow Cytometry Analysis:** a. Analyze the samples on a flow cytometer as soon as possible. b. Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set up compensation and gates. c. Acquire data for at least 10,000 events per sample.
- **Data Analysis:** a. Analyze the flow cytometry data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations. b. Quantify the percentage of cells in each quadrant for each treatment condition.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the biological activity of **NSC 109555**.



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Workflow for **NSC 109555** Evaluation

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